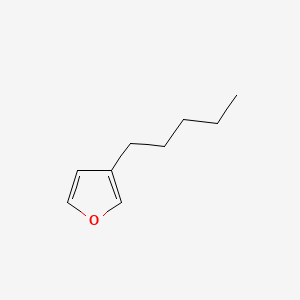

3-Pentylfuran

Description

Overview of Furan (B31954) as a Core Heterocycle

Furan is a heterocyclic organic compound featuring a five-membered aromatic ring composed of four carbon atoms and one oxygen atom. oup.comguidechem.com The structure is planar, and its aromaticity arises from the delocalization of six π-electrons (four from the two double bonds and two from an oxygen lone pair), which satisfies Hückel's rule for aromaticity (4n+2 π electrons, where n=1). oup.com Furan is a colorless, flammable, and volatile liquid with a boiling point near room temperature. oup.com

While aromatic, furan is less stable than benzene (B151609), with a lower resonance energy. oup.com This reduced stability and the presence of the electronegative oxygen atom make the furan ring highly reactive. oup.com It readily undergoes electrophilic substitution reactions, with a strong preference for substitution at the C2 (α) position, which is adjacent to the oxygen atom. oup.com Furan and its derivatives serve as foundational building blocks in organic synthesis and are core structures in numerous natural products, pharmaceuticals, and materials. oup.comacs.org

Significance of Alkylfurans in Chemical and Biological Systems

Alkylfurans are a subclass of furan derivatives where one or more hydrogen atoms on the furan ring are replaced by alkyl groups. The position and length of the alkyl chain significantly influence the compound's physical properties and biological activity. oup.comacs.org Alkyl-substituted furans are prevalent scaffolds in many marketed drugs and biologically active compounds, highlighting their importance in medicinal chemistry. chemicalbook.com For instance, α-alkylfurans are key components in drugs like the H2-receptor antagonist Ranitidine. chemicalbook.com

In food science, alkylfurans, such as 2-methylfuran (B129897) and 2-pentylfuran (B1212448), are well-known volatile compounds that form during the thermal processing of foods and contribute to their flavor and aroma profiles. researchgate.netbris.ac.uk However, their presence is also a subject of study in toxicology, as furan and some of its alkylated derivatives have been identified as process contaminants with potential health risks. researchgate.netcymitquimica.com Research has shown that the toxic effects of alkylfurans can be organ-specific, with some compounds exhibiting toxicity to the liver, kidneys, or lungs, often dependent on the substitution pattern and alkyl chain length. oup.comacs.org

Contextualization of 3-Pentylfuran within Alkylfuran Research

This compound belongs to the homologous series of 3-alkylfurans. Unlike its widely studied isomer, 2-pentylfuran, which is known for its natural occurrence in foods and application as a flavoring agent, this compound is not reported to occur naturally or have industrial applications. bris.ac.ukarctomsci.com Instead, the research focus on this compound has been almost exclusively within the field of toxicology. oup.com

Scientific investigations have synthesized this compound specifically to study the structure-activity relationships within the 3-alkylfuran series. oup.com These studies aim to understand how increasing the lipophilicity and molecular weight by extending the alkyl chain at the C3 position affects organ-specific toxicity. oup.comacs.org For example, studies have compared the toxicological profiles of 3-methylfuran (B129892), 3-ethylfuran (B12657199), and this compound to determine how chain length impacts their effects on the liver, kidneys, and lungs. oup.comacs.org Therefore, this compound serves primarily as a research chemical for toxicological assessment rather than a compound with known natural or commercial relevance.

Structure

3D Structure

Properties

IUPAC Name |

3-pentylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMYQCHEGQHQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210761 | |

| Record name | Furan, 3-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6177-84-0 | |

| Record name | Furan, 3-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006177840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pentylfuran and Analogues

Established Synthetic Routes to Furan (B31954) Derivatives

Several well-established reactions provide reliable access to the furan core, forming the bedrock of furan chemistry. While these methods are general, their application to a specific target like 3-pentylfuran requires careful selection of starting materials.

The Feist–Benary synthesis is a versatile method for producing substituted furans from readily available starting materials. wikipedia.org The reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound, typically catalyzed by a base such as pyridine (B92270) or ammonia (B1221849). wikipedia.orgquimicaorganica.org The process begins with the deprotonation of the β-dicarbonyl compound to form an enolate. This nucleophile then attacks the α-halo ketone. The subsequent steps involve an intramolecular cyclization via nucleophilic attack of the second enolate oxygen, followed by a dehydration step to yield the aromatic furan ring. wikipedia.org

To synthesize a precursor to this compound using this method, one could envision reacting an α-haloketone with a β-ketoester containing the desired pentyl group, such as ethyl 3-oxo-octanoate. The reaction with chloroacetaldehyde (B151913) would position the pentyl group at the correct location on the resulting furan ring, which would also bear an ester group at the 4-position.

General Mechanism of Feist-Benary Furan Synthesis

| Step | Description |

|---|---|

| 1. Enolate Formation | A base removes an acidic α-proton from the β-dicarbonyl compound. |

| 2. Nucleophilic Attack | The resulting enolate attacks the electrophilic carbon of the α-halo ketone. |

| 3. Cyclization | An intramolecular SN2 reaction occurs, where the enolate oxygen displaces the halide, forming a dihydrofuranol intermediate. |

| 4. Dehydration | Acid-catalyzed elimination of a water molecule from the intermediate yields the substituted furan. researchgate.net |

The Paal–Knorr synthesis is one of the most direct and widely used methods for preparing substituted furans, pyrroles, and thiophenes. wikipedia.org The furan synthesis variant involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org The mechanism proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting five-membered cyclic hemiacetal readily undergoes dehydration to furnish the stable aromatic furan ring. wikipedia.org

For the specific synthesis of this compound, a suitable starting material would be 3-pentyl-1,4-hexanedione. Under acidic conditions, this precursor would cyclize and dehydrate to yield the target molecule. The utility of the Paal–Knorr synthesis is enhanced by the numerous methods available for preparing the requisite 1,4-dicarbonyl precursors. organic-chemistry.org

A primary industrial route to the parent compound, furan, is through the decarbonylation of furfural (B47365). wikipedia.org Furfural is a renewable platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass. uco.es This process is typically performed in the vapor or liquid phase using a heterogeneous catalyst, most commonly based on palladium. nih.govresearchgate.net The reaction involves the cleavage of the carbon-carbon bond between the furan ring and the aldehyde group, releasing carbon monoxide and yielding furan. researchgate.net

Research has focused on developing highly efficient and stable catalysts to improve reaction rates and longevity. Zirconia-supported palladium (Pd/ZrO₂) catalysts have shown superior performance compared to traditional supports like carbon or alumina, exhibiting high activity and stability. nih.govshokubai.org More recently, platinum-based catalysts, such as Pt on mesoporous silica (B1680970) (SBA-15), have also been investigated as a cost-effective and highly selective alternative. mdpi.com While this method produces unsubstituted furan, the product can serve as a starting material for subsequent functionalization to introduce substituents like the pentyl group.

Table 1: Performance of Various Catalysts in Furfural Decarbonylation

| Catalyst | Support | Temperature (°C) | Furfural Conversion (%) | Furan Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Pd | ZrO₂ | 260 | >99 | >99 | shokubai.org |

| Pd-K | ZrO₂ | 260 | Maintained High Performance | >99 | shokubai.org |

| Pt | SBA-15 | 300 | ~90 | 88.6 | mdpi.com |

| Pd | Al₂O₃ | 260 | Activity dropped | >99 | shokubai.org |

Another significant industrial method for furan synthesis involves the copper-catalyzed oxidation of 1,3-butadiene. wikipedia.org This process represents a direct conversion of a common C4 petrochemical feedstock into the furan heterocycle. The reaction is typically carried out in the gas phase over a catalyst containing a copper salt. The mechanism involves the interaction of the diene with the copper catalyst in the presence of oxygen, which acts as the oxidant. nih.gov This route provides a powerful method for constructing the furan ring from an acyclic precursor, complementing methods that rely on biomass-derived furfural. While this specific industrial process yields unsubstituted furan, copper-catalyzed oxidative cyclizations can be applied to more complex dienes to afford substituted furan derivatives. rsc.org

Palladium-Catalyzed Decarbonylation of Furfural

Specialized Approaches for Substituted Furans

The synthesis of specifically substituted furans like this compound often requires more tailored strategies that build the substitution pattern into the synthetic sequence from the beginning.

Synthesizing 3-alkylfurans can be achieved by constructing an acyclic precursor that already contains the desired alkyl group at the appropriate position, followed by a cyclization-dehydration sequence. For example, the hydroxyalkylation/alkylation (HAA) of a 2-alkylfuran with an aldehyde or ketone is a modern strategy to produce more complex furan-containing molecules. nih.govosti.gov This reaction, typically catalyzed by a Brønsted or Lewis acid, creates a new carbon-carbon bond at the 5-position of the furan ring. osti.gov

To achieve substitution at the 3-position, a different strategy is required. One approach involves the synthesis of a γ-hydroxy-α,β-unsaturated ketone, which can then undergo an acid-catalyzed dehydrative heterocyclization to form the furan ring. By choosing a starting material that incorporates a pentyl group, this substituent can be precisely placed at the 3-position of the final furan product. Such routes offer high regiochemical control, which is crucial for preparing specific isomers like this compound that are not easily accessible through electrophilic substitution of the parent furan.

Transition Metal-Catalyzed Cyclizations and Couplings

Transition metal catalysis offers powerful and versatile tools for the synthesis of complex organic molecules, including substituted furans. Catalysts based on palladium, copper, gold, and platinum have been prominent in the development of efficient cyclization and coupling reactions to produce 3-alkylfurans and related structures.

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the construction of furan rings. A variety of palladium-catalyzed reactions, such as three-component cyclizations and hydrofuranization, have been developed to afford polysubstituted furans. organic-chemistry.orgrsc.org

One notable method involves a palladium-catalyzed three-component cyclization-coupling reaction using readily available starting materials like β-keto esters, propargyl carbonate, and aryl iodides. organic-chemistry.org This process is efficient and allows for the formation of highly substituted furans through a cascade of reactions including oxidative addition, decarboxylation, and intramolecular O-alkylation. organic-chemistry.org Another innovative approach is the chelation-controlled hydrofuranization of unactivated olefins with α-alkynyl arylols, which yields C3-alkylated benzofurans. rsc.org This method is characterized by its high atom economy and mild reaction conditions, not requiring additional ligands or additives. rsc.org

Researchers have also explored the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. mdpi.com Systematic evaluation of various palladium catalysts revealed that PdCl₂(CH₃CN)₂ is highly effective, achieving yields up to 94%. mdpi.com The proposed mechanism involves the nucleophilic attack of the 1,3-diketone on the alkyl halide, followed by coordination to the palladium catalyst and subsequent cyclization. mdpi.com Additionally, palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization, provides a route to 2,5-disubstituted 3-iodofurans, which can be further elaborated. organic-chemistry.orgresearchgate.net

A summary of representative palladium-catalyzed methods for furan synthesis is presented below:

| Starting Materials | Catalyst System | Product Type | Yield (%) |

| β-keto esters, propargyl carbonate, aryl iodides | Palladium catalyst | Polysubstituted furans | Good |

| α-alkynyl arylols, unactivated olefins | Palladium catalyst | C3-alkylated benzofurans | Good |

| 1,3-dicarbonyl compounds, alkenyl bromides | PdCl₂(CH₃CN)₂/CuCl₂ | Functionalized furans | up to 94 |

| (Z)-β-bromoenol acetates, terminal alkynes | Palladium/Copper | 2,5-disubstituted 3-iodofurans | Good |

Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of substituted furans. These methods often proceed under mild conditions and exhibit broad substrate scope.

A key strategy involves the copper(II) chloride (CuCl₂)-catalyzed heterocyclodehydration of 3-yne-1,2-diols. acs.orgacs.orgnih.gov This reaction, typically carried out in methanol (B129727) at elevated temperatures, provides access to a variety of substituted furans in good to high yields. acs.orgacs.orgnih.gov For instance, the reaction of 2-methyl-4-phenylbut-3-yne-1,2-diol in the presence of CuCl₂ affords 4-methyl-2-phenylfuran. acs.org The versatility of this method is demonstrated by its application to a range of substrates with different substituents. acs.orgacs.org

Copper catalysts are also effective in mediating the annulation of alkyl ketones and β-nitrostyrenes, leading to the regioselective synthesis of multisubstituted furan derivatives. organic-chemistry.org Furthermore, copper-catalyzed Ullmann-type couplings are used for the cyclization process to incorporate alkyl groups at various positions on the furan ring. mdpi.com Another approach involves the copper-mediated oxidative cyclization of N-tosylhydrazones, which yields 2,3,5-trisubstituted furans using an inexpensive metal catalyst. organic-chemistry.org

The table below summarizes selected copper-catalyzed methodologies for furan synthesis:

| Starting Materials | Catalyst System | Product Type | Yield (%) |

| 3-yne-1,2-diols | CuCl₂ | Substituted furans | 53–99 |

| Alkyl ketones, β-nitrostyrenes | Copper catalyst | Multisubstituted furans | Good |

| N-tosylhydrazones | Copper catalyst | 2,3,5-trisubstituted furans | Good |

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including polysubstituted furans, often proceeding under mild and environmentally friendly conditions. nih.govmdpi.comresearchgate.net

One prominent gold-catalyzed method involves the propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization. nih.govmdpi.comresearchgate.net This reaction can be carried out in ionic liquids, and the gold catalyst can often be recycled. nih.govmdpi.com For example, using AuBr₃ with a silver co-catalyst, polysubstituted furans can be obtained in good to high yields. mdpi.comresearchgate.net The reaction proceeds through a hydrated propargylic substitution product. nih.govmdpi.com

Gold catalysts are also effective in the synthesis of densely functionalized 3-carboxyfuran derivatives from stabilized sulfonium (B1226848) ylides. tcichemicals.com This transformation can be switched to produce either furans or furanones by modifying the electron-withdrawing groups on the ylide partner. tcichemicals.com Furthermore, cationic triphenylphosphinegold(I) complexes catalyze a cascade reaction of propargyl-Claisen rearrangement and heterocyclization to synthesize tri- and tetrasubstituted furans in high yields from propargyl vinyl ethers. researchgate.net

A selection of gold-catalyzed reactions for furan synthesis is highlighted in the following table:

| Starting Materials | Catalyst System | Product Type | Yield (%) |

| Propargylic alcohols, 1,3-dicarbonyl compounds | AuBr₃/AgOTf in ionic liquid | Polysubstituted furans | Good-High |

| Stabilized sulfonium ylides, alkynes | Gold catalyst (e.g., Echavarren's catalyst) | Densely functionalized 3-carboxyfurans | Reasonable |

| Propargyl vinyl ethers | Cationic triphenylphosphinegold(I) complexes | Tri- and tetrasubstituted furans | 72–99 |

| N-tosylpropargyl amines, 1,3-dicarbonyl compounds | AuBr₃/AgOTf | Polysubstituted furans | Good-High |

Platinum catalysts offer unique reactivity for the synthesis of substituted furans, particularly through the cyclization of enynones and related substrates. researchgate.netthieme-connect.com

A notable application of platinum catalysis is the synthesis of highly substituted furans from the reaction of propargylic oxiranes. organic-chemistry.org This method provides a convenient route to these complex molecules. Additionally, platinum(II) chloride (PtCl₂) has been shown to catalyze the cyclization of 2-(1-alkynyl)-2-alkene-1-ones in the presence of various nucleophilic solvents like water, alcohols, and amines. thieme-connect.com This reaction proceeds under mild conditions and tolerates a wide range of functional groups, leading to 2,3,5-trisubstituted furans in good to excellent yields. thieme-connect.com

Another innovative approach involves the platinum-catalyzed cyclization of 3-(2-formylcycloalkenyl)-acrylic amides to produce 3,4-fused furans in high yields. researchgate.net This methodology allows for the construction of both tricyclic and bicyclic furan systems. researchgate.net

The table below provides an overview of representative platinum-catalyzed furan syntheses:

| Starting Materials | Catalyst System | Product Type | Yield (%) |

| Propargylic oxiranes | Platinum catalyst | Highly substituted furans | Good |

| 2-(1-alkynyl)-2-alkene-1-ones, nucleophiles | PtCl₂ | 2,3,5-trisubstituted furans | Good-Excellent |

| 3-(2-formylcycloalkenyl)-acrylic amides | Platinum catalyst | 3,4-fused furans | up to 90 |

Gold-Catalyzed Reactions

Base-Promoted Domino Reactions

Base-promoted domino reactions provide a transition-metal-free pathway to polysubstituted furans, often utilizing readily available starting materials and simple reaction conditions. organic-chemistry.orgresearchgate.net

A convenient synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans involves the base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org This method employs a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. organic-chemistry.org The reaction exhibits broad substrate scope and good functional group tolerance. organic-chemistry.org The proposed mechanism involves the formation of an alkynyl chloride intermediate, which then undergoes cycloisomerization to yield the furan product. organic-chemistry.org

Another example is a novel base-promoted domino Michael/O-alkylation reaction of maleimides with γ-halogenated-β-ketoesters, which produces succinimide-substituted 3(2H)-furanones in excellent yields under mild conditions. semanticscholar.org This reaction is typically promoted by an organic base like triethylamine (B128534) (Et₃N). semanticscholar.org

Key features of base-promoted domino reactions for furan synthesis are summarized below:

| Starting Materials | Base/Solvent System | Product Type | Yield (%) |

| β-keto compounds, vinyl dichlorides | Cs₂CO₃/DMSO | 2,3-disubstituted and 2,3,5-trisubstituted furans | Moderate-High |

| Maleimides, γ-halogenated-β-ketoesters | Et₃N/CH₂Cl₂ | Succinimide-substituted 3(2H)-furanones | up to 96 |

Molecular Iodine Catalysis

Molecular iodine (I₂) has emerged as a simple, inexpensive, and environmentally friendly catalyst for various organic transformations, including the synthesis of substituted furans. chemrxiv.orgvhu.edu.vn

A practical and mild method for synthesizing 3-carboxy-2,5-disubstituted furans involves the iodine-catalyzed reaction of α-propargyl-β-ketoester substrates. chemrxiv.orgvhu.edu.vn These reactions can often be performed under solvent-free conditions at ambient temperature. chemrxiv.org While the yields for furan synthesis can sometimes be lower than for analogous pyran syntheses due to the reactivity of the alkyne substrates, molecular iodine still proves to be an efficient catalyst for the cyclization of alkynyl carbonyl substrates. chemrxiv.org Optimization studies have shown that a catalyst loading of 15 mol% iodine is effective for this transformation. vhu.edu.vn

An overview of molecular iodine catalysis for furan synthesis is provided in the table:

| Starting Materials | Catalyst System | Product Type | Conditions |

| α-propargyl-β-ketoester substrates | I₂ (15 mol%) | 3-carboxy-2,5-disubstituted furans | Solvent-free, ambient temp. |

Specific Preparations of this compound and Related Pentylfurans

Devising Specific Synthesis for this compound

A specific synthesis for this compound has been developed to investigate the toxicity of a series of homologous 3-alkylfurans. nih.gov This method was created to relate changes in the lipophilic character of these compounds to their toxic effects on the liver and kidney in mice. nih.gov The synthesis enabled the examination of this compound alongside furan, 3-methylfuran (B129892), and 3-ethylfuran (B12657199). nih.gov

Reaction of Furan with Pentyl Halides

The synthesis of pentylfuran can be achieved through the reaction of furan with pentyl halides. ontosight.ai This reaction is typically conducted in the presence of a base. ontosight.ai It is a common method for producing pentylfuran, which serves as an intermediate in various chemical industries. ontosight.ai

Biosynthetic Pathways of Furan Fatty Acids Containing Pentylfuran Moieties

Furan fatty acids (FuFAs) are a class of compounds found in certain plants, fish, and microbes. nih.govosti.gov Some of these FuFAs contain a pentylfuran group. nih.gov Their biosynthesis is a complex process that involves several enzymatic steps and key metabolic intermediates. nih.govosti.gov These pathways are of significant interest for their potential to produce valuable bioproducts. glbrc.org

Identification of Microbial Biosynthetic Genes and Enzymes

Research has identified the genes and enzymes responsible for the biosynthesis of a monomethylated FuFA, specifically 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (9M5-FuFA), in α-proteobacteria such as Rhodobacter sphaeroides and Rhodopseudomonas palustris. nih.govosti.govnih.gov The entire biosynthetic pathway for mono- and di-methyl FuFAs has been defined in these photosynthetic bacteria. osti.gov

Key enzymes and their corresponding genes that have been identified include:

UfaM (RSP2144): A S-adenosylmethionine (SAM)-dependent methylase that initiates the pathway. nih.govpnas.orgpnas.org

UfaD (RSP1091): A fatty acid desaturase. nih.govosti.gov

UfaO (RSP1090): An enzyme that incorporates molecular oxygen to form the furan ring. nih.govosti.govosti.gov

FufM: A SAM-dependent methylase found in R. palustris that converts 9M5-FuFA into a dimethylated version. nih.govosti.gov

Homologs of the genes encoding these enzymes are present in other bacteria and eukaryotes, suggesting that similar biosynthetic pathways may exist in a wide range of organisms. nih.govosti.gov

Elucidation of Metabolic Intermediates

The biosynthesis of FuFAs containing a pentylfuran moiety occurs on pre-existing fatty acid chains within phospholipids. nih.govosti.gov The pathway for the synthesis of 9M5-FuFA in R. sphaeroides starts with a common membrane fatty acid. pnas.org

The key metabolic intermediates are:

cis-Vaccenic acid: An 18-carbon monounsaturated fatty acid that serves as the initial substrate. nih.govnih.govpnas.org

(E)-11-methyloctadeca-12-enoic acid (11Me-12t-18:1): Formed from cis-vaccenic acid by the action of the methylase UfaM. nih.govnih.gov This intermediate was identified as a potential precursor in the biosynthesis of FuFAs. nih.govresearchgate.net

(10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2): A methylated diunsaturated fatty acid produced from 11Me-12t-18:1 by the desaturase UfaD. nih.govosti.govglbrc.org

9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (9M5-FuFA): The final monomethylated FuFA, formed by the action of UfaO on 11Me-10t,12t-18:2, with molecular oxygen being the source of the oxygen atom in the furan ring. nih.govosti.govglbrc.org

In some bacteria like Rhodopseudomonas palustris, 9M5-FuFA can be further methylated to produce a dimethylated FuFA. nih.govosti.govglbrc.org

Role of Specific Enzymes (e.g., S-adenosylmethionine-dependent methylases)

S-adenosylmethionine (SAM)-dependent methylases play a crucial role in the biosynthesis of methylated FuFAs. pnas.orgpnas.orgnih.gov

UfaM (Unsaturated fatty acid methyltransferase): This enzyme, identified as RSP2144 in R. sphaeroides, is a SAM-dependent methylase. pnas.orgpnas.org It catalyzes the first committed step in the biosynthesis of 9M5-FuFA by converting the cis-double bond of a vaccenic acid acyl chain into a methylated trans-unsaturated fatty acyl chain (19M-UFA). pnas.orgpnas.org This enzyme was previously annotated as a cyclopropane (B1198618) fatty acyl synthase but was shown to produce a methylated unsaturated fatty acid instead. pnas.org

FufM (Furan fatty acid methyltransferase): Discovered in Rhodopseudomonas palustris, FufM is another SAM-dependent methylase. nih.govosti.gov It is responsible for the conversion of the monomethylated 9M5-FuFA into its dimethyl counterpart, 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5-FuFA). nih.govosti.govglbrc.org

These enzymes are critical in creating the specific methylated structures of these furan fatty acids. nih.govpnas.org

Chemical Reactivity and Transformation Mechanisms of 3 Pentylfuran and Furan Analogues

Aromaticity and Electrophilic Substitution Reactivity of Furans

Furan (B31954) exhibits aromatic character because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, which creates a 4n+2 pi-electron system consistent with Hückel's rule. wikipedia.orgwikipedia.org However, the aromaticity of furan is considered modest when compared to benzene (B151609), thiophene, and pyrrole (B145914). wikipedia.org The resonance energy of furan is significantly lower than that of benzene, indicating less aromatic stabilization. wikipedia.orgwikipedia.org

This reduced aromaticity, combined with the electron-donating effect of the oxygen heteroatom, makes the furan ring considerably more reactive than benzene in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgpearson.com The oxygen atom increases the electron density of the ring system, rendering it more susceptible to attack by electrophiles. pearson.com Consequently, EAS reactions on furans can often proceed under much milder conditions than those required for benzene. pearson.compharmaguideline.com

Electrophilic attack preferentially occurs at the C2 (or α) position, which is adjacent to the oxygen atom. pearson.com This regioselectivity is due to the greater stability of the carbocation intermediate formed upon attack at this position, which allows for more effective delocalization of the positive charge through resonance. pearson.com In the case of 3-pentylfuran, the pentyl group is an electron-donating alkyl group, which would further activate the furan ring towards electrophilic substitution, although it may also exert some steric influence on the regioselectivity of incoming electrophiles.

| Compound | Resonance Energy (kcal/mol) | Relative Reactivity (vs. Benzene) | Preferred Position of Electrophilic Attack |

| Benzene | 36 wikipedia.org | 1 | N/A |

| Pyrrole | 21 wikipedia.org | >10^5 | 2 |

| Thiophene | 29 wikipedia.org | >10^2 | 2 |

| Furan | 16 wikipedia.org | >10^2 | 2 pearson.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring, owing to its partial diene character, readily participates in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. novapublishers.comlibretexts.org In these reactions, the furan acts as the diene component, reacting with a dienophile to form a characteristic 7-oxabicyclo[2.2.1]heptene adduct. rsc.org

The Diels-Alder reactions of furans are often reversible. rsc.org The reactivity and the position of the equilibrium are sensitive to the electronic nature of both the furan and the dienophile. Electron-donating substituents on the furan ring generally increase reactivity, whereas electron-withdrawing groups decrease it. mdpi.comresearchgate.net Conversely, electron-poor dienophiles, such as maleimides and maleic anhydride (B1165640), are highly effective reactants. mdpi.comacs.org For this compound, the electron-donating pentyl group at the 3-position is expected to enhance its reactivity as a diene in Diels-Alder reactions.

The stereoselectivity of the furan Diels-Alder reaction can be controlled, but furan is generally less endo-selective compared to dienes like cyclopentadiene. researchgate.net The reaction typically yields a mixture of the kinetically favored endo adduct and the more thermodynamically stable exo product. mdpi.com

| Diene | Dienophile | Conditions | Product Type |

| Furan | Maleimide | Non-catalytic, solvent-free mdpi.com | Oxanorbornene (endo/exo mixture) mdpi.com |

| Furan | Maleic Anhydride | Heat researchgate.net | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| 3-Boryl-furan | Maleic Anhydride | Room Temperature acs.org | exo cycloadduct acs.org |

| Furan | Arynes | - | Dihydronaphthalene derivatives wikipedia.org |

Heterocycle Ring Transformations (e.g., Hydrogenation, Achmatowicz Reaction, Pyrrole Formation)

The furan ring can be chemically modified through various transformations that alter the heterocyclic core.

Hydrogenation : The furan ring can be catalytically hydrogenated to yield sequentially dihydrofurans and ultimately tetrahydrofurans. wikipedia.org This saturation of the furan ring is an important transformation, for example, in improving the properties of biomass-derived fuels. nih.gov Catalysts based on palladium (Pd) have been shown to be effective for the complete saturation of furan rings with high yields, often without causing ring opening. nih.govrsc.orgresearchgate.net The process occurs via the sequential hydrogenation of the carbon atoms of the ring. rsc.org

Achmatowicz Reaction : The Achmatowicz reaction is a powerful synthetic method that converts a furan, typically a furfuryl alcohol, into a dihydropyran derivative. wikipedia.orgwikipedia.org The reaction involves an oxidative ring expansion. nih.gov In its original form, a furfuryl alcohol is treated with bromine in methanol (B129727) to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges in the presence of dilute acid to the dihydropyran. wikipedia.org Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used. youtube.comresearchgate.net This transformation is a key step in the synthesis of monosaccharides and other bioactive molecules. wikipedia.orgnih.gov A related transformation, the aza-Achmatowicz reaction, converts furfuryl amides into substituted dihydropyridinones. nih.govthieme-connect.com

Pyrrole Formation : The furan ring can be converted into a pyrrole ring. Industrially, this is achieved by treating furan with ammonia (B1221849) in the presence of solid acid catalysts such as silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃) at high temperatures. wikipedia.orgwikipedia.orgpharmaguideline.com More recently, novel photocatalytic methods have been developed that enable the swapping of the furan's oxygen atom for a nitrogen atom from a range of nucleophiles in a single step under mild conditions. kaist.ac.krchemistryworld.comsciengine.com This modern approach involves the photoexcitation of a catalyst that initiates the oxidation of the furan ring, making it susceptible to nucleophilic attack and subsequent rearrangement to the pyrrole structure. kaist.ac.krsciengine.com

Oxidative Transformations

The furan ring is susceptible to various oxidative processes, which can lead to ring-opening or other transformations.

The reaction of furans with aqueous hydrogen peroxide can lead to a variety of oxidation products, depending on the reaction conditions and the presence of catalysts. novapublishers.compageplace.de The furan ring's behavior in these reactions is often characteristic of an enol ether. pageplace.de In the presence of certain catalysts, such as vanadium compounds, the vapor-phase oxidation of furan yields maleic anhydride as the main product. pageplace.de In aqueous media, the reaction of furfural (B47365) (a furan derivative) with hydrogen peroxide can be an autocatalytic process, leading to intermediates like 2(5H)-furanone and final products including succinic acid and maleic acid. osi.lvacs.org

2-Pentylfuran (B1212448) is known to form via the singlet oxygen oxidation of linoleic acid. researchgate.netcapes.gov.br This process is particularly relevant in food chemistry, where it contributes to the off-flavor of products like soybean oil. capes.gov.brchemfaces.com The reaction is initiated by photosensitizers, such as chlorophyll, which, when excited by light, convert triplet oxygen to the highly reactive singlet oxygen. capes.gov.brohiolink.edu The singlet oxygen then reacts with linoleic acid. It has been proposed that the formation of 2-pentylfuran proceeds specifically from the C10 or C12 hydroperoxides of linoleic acid, which are products characteristic of singlet oxygen oxidation rather than autoxidation. ohiolink.edu The formation of 2-pentylfuran increases with light exposure and the concentration of the photosensitizer. capes.gov.br

The formation of 2-pentylfuran is a recognized marker of lipid peroxidation, the oxidative degradation of lipids. researchgate.netisnff-jfb.com This process involves a free-radical chain reaction that attacks polyunsaturated fatty acids like linoleic acid. isnff-jfb.comnih.gov The mechanism proceeds in three main stages: initiation, propagation, and termination. nih.gov

Initiation : A pro-oxidant abstracts an allylic hydrogen from linoleic acid, forming a carbon-centered lipid radical. nih.gov

Propagation : The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another lipid molecule, creating a lipid hydroperoxide and another lipid radical, thus propagating the chain reaction. nih.gov

Decomposition : The unstable lipid hydroperoxides decompose to form a variety of smaller, volatile compounds, including aldehydes, ketones, and furans. isnff-jfb.com The probable mechanism for 2-pentylfuran formation involves the cleavage of the 9-hydroperoxy radical of linoleic acid. isnff-jfb.com This leads to a conjugated diene radical that interacts with oxygen, cyclizes, and ultimately forms the stable 2-pentylfuran molecule. isnff-jfb.com This compound has also been identified as a volatile biomarker for ferroptosis, a specific type of cell death driven by iron-dependent lipid peroxidation. owlstonemedical.com

Singlet Oxygen Oxidation Pathways for 2-Pentylfuran Formation

Thermal Degradation and Formation Mechanisms of this compound and Furan Analogues

The formation of this compound and other furan derivatives in thermally processed materials, particularly foods, is a complex process involving multiple chemical pathways. The primary routes for their generation are through the Maillard reaction, the hydrolysis of lipids, and the subsequent oxidation and degradation of fatty acids. nih.govd-nb.infomdpi.comagriculturejournals.cz These reactions are typically initiated or accelerated by heat. nih.govfrontiersin.org

Maillard Reaction Pathways

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during thermal processing. frontiersin.orglatu.org.uynih.gov It is a primary source for the generation of a wide array of flavor compounds, including furan and its alkylated analogues. agriculturejournals.czresearchgate.net The reaction proceeds in several stages, starting with the condensation of a sugar and an amino acid to form an N-glycosylamine, which then rearranges to form Amadori or Heyns products. latu.org.uynih.gov In the intermediate and final stages, these products undergo complex reactions like enolization, degradation, and condensation to produce numerous compounds, including heterocyclic molecules like furans. frontiersin.orgnih.gov

The formation of the basic furan ring from carbohydrates can occur through several pathways. agriculturejournals.cz For instance, reducing hexoses can undergo the Maillard reaction in the presence of amino acids to generate reactive intermediates like 1-deoxyosone and 3-deoxyosone. nih.govagriculturejournals.cz These intermediates can then lead to the formation of aldotetrose, which can cyclize to form furan. nih.govagriculturejournals.cz The presence and type of amino acids can significantly influence the reaction, promoting the formation of furan through the recombination of C2 fragments like acetaldehyde (B116499) and glycolaldehyde. agriculturejournals.cznih.gov Amino acids such as alanine, serine, and threonine have been shown to promote furan formation. nih.gov While the Maillard reaction is a well-established source of the furan ring, the attachment of the pentyl side chain to form this compound involves the incorporation of lipid-derived components or larger sugar fragments, making the pathway an intersection between carbohydrate and lipid degradation chemistry.

Table 1: Key Stages and Intermediates in Furan Formation via Maillard Reaction

| Stage | Key Reactants/Intermediates | Process | Outcome |

|---|---|---|---|

| Initial Stage | Reducing Sugars, Amino Acids | Condensation and Amadori Rearrangement | Amadori/Heyns Products nih.gov |

| Intermediate Stage | Amadori/Heyns Products | Enolization, Dehydration, Fragmentation | Dicarbonyl compounds (e.g., 3-deoxyosone) latu.org.uy |

| Final Stage | Dicarbonyls, Strecker Aldehydes | Aldol Condensation, Polymerization, Cyclization | Furan ring and other heterocyclic compounds nih.govlatu.org.uy |

Lipid Hydrolysis Reactions

Lipid hydrolysis is a critical initial step that paves the way for the formation of this compound from lipids. This process involves the breakdown of triacylglycerols and phospholipids, typically catalyzed by lipase (B570770) enzymes, into free fatty acids (FFAs). oup.comoup.com The rate of hydrolysis and the accumulation of FFAs can be influenced by processing conditions such as temperature and sunlight. oup.comoup.com

The liberation of FFAs, particularly polyunsaturated fatty acids (PUFAs), is a prerequisite for the subsequent oxidative reactions that generate furan derivatives. oup.comoup.com Studies on dry-cured fish have shown a time-dependent increase in the acid value (AV), which indicates the degree of lipid hydrolysis and FFA accumulation, during processing. oup.comoup.com This increase in FFAs creates a larger pool of precursors available for oxidation. oup.com While moderate hydrolysis and subsequent oxidation are essential for the development of characteristic flavors in some products, excessive reaction can lead to undesirable rancidity. oup.comoup.com Therefore, lipid hydrolysis acts as the gateway reaction, supplying the fatty acid substrates necessary for the formation of volatile compounds, including 2-pentylfuran, a structural isomer of this compound. researchgate.netresearchgate.netchalmers.se

Role of Fatty Acid Oxidation and Degradation Products

The oxidation of unsaturated fatty acids is a major and well-documented pathway for the formation of furan and its alkyl derivatives. nih.govd-nb.infoagriculturejournals.czencyclopedia.pub Polyunsaturated fatty acids (PUFAs) like linoleic acid and linolenic acid are particularly important precursors. encyclopedia.pubnih.gov The oxidation process can be initiated by heat (autoxidation) or light (photooxidation) and involves the formation of hydroperoxides as primary oxidation products. nih.gov

These hydroperoxides are unstable and subsequently break down into a variety of smaller, volatile secondary oxidation products, including aldehydes, ketones, alcohols, and heterocyclic compounds like 2-pentylfuran. nih.govisnff-jfb.com The formation of 2-pentylfuran, specifically, is often cited as a marker for the oxidation of linoleic acid. isnff-jfb.comresearchgate.net The proposed mechanism involves the cleavage of the 9-hydroperoxide of linoleic acid, which leads to a conjugated diene radical. This radical then interacts with oxygen and undergoes cyclization to form the furan ring with the pentyl side chain. isnff-jfb.com Similarly, furan fatty acids, such as 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid, are known to be synthesized in organisms from fatty acid precursors through oxidative cyclization reactions. nih.govpnas.org The degradation of these furan fatty acids themselves can also occur via β-oxidation, shortening the alkyl chain. oup.com

Table 2: Precursor Fatty Acids and Key Oxidation Products

| Precursor Fatty Acid | Key Intermediate/Process | Resulting Furan/Volatile Compound | Reference(s) |

|---|---|---|---|

| Linoleic Acid | Oxidation, cleavage of 9-hydroperoxide | 2-Pentylfuran | isnff-jfb.comresearchgate.net |

| Linolenic Acid | Thermal Oxidation | Furan, 2-Pentylfuran | researchgate.netencyclopedia.pub |

| Polyunsaturated Fatty Acids (PUFAs) | Oxidation, formation of lipid hydroperoxides | 4-hydroxy-2-alkenals, Furan | nih.govencyclopedia.pub |

Advanced Spectroscopic and Chromatographic Characterization of 3 Pentylfuran

Gas Chromatography (GC)-Based Techniques

Gas chromatography is a cornerstone for the analysis of volatile compounds like 3-pentylfuran. Its high resolving power, when coupled with various detectors, allows for the separation and characterization of this compound from intricate sample backgrounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most definitive method for the identification and quantification of this compound. This technique combines the separation power of GC with the precise mass analysis of MS (B15284909), providing structural information for confident compound identification.

In a study on the chemical signals in Eurasian otters (Lutra lutra), this compound was identified as a key volatile organic compound in anal gland secretions. researchgate.netresearchgate.net The analysis was performed on an Agilent 6890N/5973N GC-MS system. The compound was separated on a Zebron 5 ms capillary column, and its identification was confirmed by its mass spectrum and retention index. researchgate.netresearchgate.netresearchgate.net Notably, 2-pentylfuran (B1212448), a related compound, was found to be the largest peak that loaded heavily in the principal component analysis, allowing for significant differentiation between adult and juvenile otters. researchgate.net

In the context of food science, GC-MS has been used to identify this compound in products resulting from thermal processing. Research on fermented lentil and quinoa flours identified this compound as being generated during hot-air drying through Strecker degradation and Maillard reactions. Similarly, a semi-quantitative analysis of the liquid product from the pyrolysis of lard identified this compound using GC-MS, where it represented a relative peak area of 0.44%.

| Matrix | GC-MS System | Column | Key Findings | Reference |

|---|---|---|---|---|

| Otter Anal Gland Secretion | Agilent 6890N/5973N | 30 m x 0.25 mm ID, 0.25 µm Zebron 5 ms | Identified as a component of otter scent; Retention Index: 1003. | researchgate.netresearchgate.net |

| Pyrolyzed Lard | Not Specified | Not Specified | Semi-quantitative identification with a relative peak area of 0.44%. | |

| Fermented Lentil Flour | Not Specified | Not Specified | Generated via Maillard reactions and Strecker degradation during drying. | |

| Arabica Coffee | Not Specified | Not Specified | Identified as a volatile compound correlated with Arabica coffee. |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile compounds like this compound from a sample's headspace before GC analysis. This method concentrates analytes, enhancing detection sensitivity.

The analysis of otter scent secretions made extensive use of this technique. researchgate.netresearchgate.net Volatile compounds were collected from the headspace of anal gland samples using a StableFlex divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber. researchgate.netresearchgate.net The extraction was performed at a constant temperature of 30 °C for 45 minutes, after which the fiber was desorbed in the GC injection port for analysis by GC-MS. researchgate.netresearchgate.net This method proved highly effective, with the DVB/CAR/PDMS fiber absorbing significantly more components than other tested fibers. researchgate.netresearchgate.net

In food analysis, HS-SPME-GC-MS is widely applied. It has been used to determine volatile profiles in fermented quinoa and lentil flours, identifying this compound among the key compounds. The technique is also applied to analyze volatile compounds in coffee, where this compound has been identified in Arabica varieties. Studies on furan (B31954) derivatives in various heat-treated foods have found that a 75µm carboxen/polydimethylsiloxane coating is highly suitable for their extraction.

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. This is particularly useful for analyzing extremely complex volatile profiles, such as those found in food aromas. When coupled with a time-of-flight mass spectrometer (TOF-MS), it allows for rapid acquisition of full mass spectra, which is essential for identifying co-eluting peaks in the highly resolved chromatograms.

While specific studies detailing the analysis of this compound using GC×GC-TOF-MS are not prevalent, the technique is applied to matrices where the compound is known to exist. For instance, HS-GC×GC-FID has been used to monitor changes in the volatile fractions of roasted nuts and seeds. Given that this compound is a product of Maillard reactions, which are central to the roasting process, GC×GC-TOF-MS stands as a powerful tool for its potential detection and characterization in such complex food systems. The enhanced resolution can separate isomeric furans and isolate compounds present at trace levels, which might be missed by conventional GC-MS.

Gas chromatography-ion mobility spectrometry (GC-IMS) is an emerging technique that couples the separation capabilities of GC with the fast, high-sensitivity detection of an ion mobility spectrometer. After separation in the GC column, compounds are ionized and enter a drift tube where they are separated again based on their size, shape, and charge. This provides a second dimension of separation and can resolve compounds that co-elute from the GC column.

This technique has been applied to evaluate the volatile compounds in fermented and dried food products. In studies of fermented Castellana lentils, the aroma profile, which included notes attributed to this compound, was analyzed using headspace-GC-IMS (HS-GC-IMS). The technique provides a characteristic fingerprint of the volatile compounds, allowing for the differentiation of samples based on processing conditions, such as drying temperature. The generation of this compound from Maillard reactions in hot-air drying contributes to the sweet and baked notes detected in these analyses.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)

Advanced Mass Spectrometry (MS) Applications

Direct mass spectrometry techniques offer the advantage of real-time analysis of volatile compounds without prior chromatographic separation, making them suitable for monitoring dynamic processes.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time monitoring of volatile organic compounds. It uses H₃O⁺ ions to ionize analytes through proton transfer, a soft ionization process that typically results in a protonated molecular ion [M+H]⁺ with minimal fragmentation. This simplifies the mass spectra and allows for rapid quantification.

PTR-MS has been recognized as a valuable tool for the analysis of hazardous compounds like furan in food headspace. Studies have demonstrated that coupling PTR-MS with GC-MS allows for unambiguous identification and quantification of furan and its derivatives. While research specifically targeting this compound with PTR-MS is limited, the technique's proven applicability to other alkylated furans, such as 2-ethylfuran (B109080) and 3-methylthiophene, indicates its suitability for monitoring this compound in real-time. This capability is particularly useful for studying the formation kinetics of such compounds during food processing or for breath analysis.

High-Resolution Orbitrap MS for Untargeted Profiling

High-Resolution Orbitrap Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-Orbitrap MS), serves as a powerful tool for the untargeted profiling of volatile and semi-volatile compounds in complex samples. nih.govcreative-proteomics.com This hybrid technology merges the high-performance precursor ion selection of a quadrupole with the high-resolution and accurate-mass (HR/AM) detection capabilities of an Orbitrap analyzer. creative-proteomics.com This combination facilitates the confident identification and quantification of compounds, making it highly suitable for comprehensive metabolic profiling and the analysis of food composition. nih.govcreative-proteomics.com

In the context of furan derivatives, untargeted profiling using headspace solid-phase microextraction (HS-SPME) combined with GC-Orbitrap MS has been successfully applied to differentiate varieties of meat. nih.govmdpi.comresearchgate.net In one such study, researchers established an extensive high-resolution database of volatile compounds in meat to improve the accuracy of compound qualification. nih.govnih.gov Through this untargeted approach, specific volatile organic compounds were identified as key discriminant markers between different meat types. nih.govresearchgate.net

Notably, the compound 2-Pentylfuran , an isomer of this compound, was identified as a significant marker that helped distinguish duck meat from other meats like pork, beef, mutton, and chicken. nih.govmdpi.comnih.gov The presence and abundance of 2-Pentylfuran, along with other furans derived from the degradation of n-6 fatty acids, contributed to the unique volatile profile of duck. nih.govmdpi.com The use of statistical methods such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) on the high-resolution mass spectrometry data was crucial for classifying the samples and pinpointing these differentiating compounds. nih.govnih.gov While these studies highlight the utility of Orbitrap MS for the isomer 2-Pentylfuran, the methodology is directly applicable to the detection and characterization of this compound in similar complex matrices.

Table 1: Research Findings on Furan Analysis using GC-Orbitrap MS This table is interactive. You can sort and filter the data.

| Compound Identified | Matrix | Analytical Approach | Key Finding | Reference |

|---|---|---|---|---|

| 2-Pentylfuran | Duck Meat | Untargeted HS-SPME-GC-Orbitrap MS | Identified as a discriminant marker distinguishing duck from other meats. | nih.govmdpi.comnih.gov |

| Furan Fatty Acids (as TAGs) | Fish Oil, Mushroom Extract | LC-Orbitrap-HRMS | Method developed for screening and identifying traces of triacylglycerols containing furan fatty acids. | nih.govresearchgate.net |

Electron Ionization Mass Spectrometry for Furan Fatty Acids

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental and widely used technique for the structural elucidation of furan fatty acids (FuFAs), typically following gas chromatographic separation. gcms.czresearchgate.net Due to the high energy involved, EI is considered a "hard" ionization technique, which leads to extensive and reproducible fragmentation patterns that provide valuable structural information, though the molecular ion peak may be of low intensity or absent. acdlabs.com

For the analysis of FuFAs, the compounds are commonly converted to their more volatile fatty acid methyl esters (FAMEs) via transesterification prior to GC-MS analysis. gcms.czresearchgate.netgcms.cz The resulting EI mass spectra exhibit characteristic fragment ions that are indicative of the furan ring and its substituents. A crucial fragmentation pathway for furan fatty acid methyl esters is the allylic cleavage at the furan ring. gcms.cz

In the case of FuFAs containing a pentyl side chain, such as the isomers of 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid, this cleavage results in a highly characteristic and often base peak at a mass-to-charge ratio (m/z) of 165. gcms.czpnas.org This ion corresponds to the furan moiety with its pentyl and methyl-carboxyalkyl substituents. The identification of this specific fragment is a strong indicator for the presence of a pentyl-substituted furan fatty acid structure. gcms.cz Research has successfully used multidimensional GC-MS systems to isolate these minor components from complex lipid matrices, allowing for clean EI mass spectra and unambiguous identification. gcms.czresearchgate.netgcms.cz

Table 2: Characteristic EI-MS Fragment Ions for Furan Fatty Acid Methyl Esters This table is interactive. You can sort and filter the data.

| Furan Fatty Acid Structure | Characteristic Fragment Ion (m/z) | Description of Fragment | Reference |

|---|---|---|---|

| Methyl esters with a pentyl group on the furan ring | 165 (Base Peak) | Result of allylic cleavage at the furan ring. | gcms.cz |

| Methyl 10,13-epoxy-11-methyl-octadecadienoate | 322.2502 | Molecular Ion ([M]⁺) | pnas.org |

| General Alkanes | Clusters 14 units apart | Loss of (CH₂)nCH₃ groups | libretexts.org |

| General Alcohols (e.g., 3-Pentanol) | Small or absent [M]⁺ | Cleavage of C-C bond next to oxygen | libretexts.orgnist.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory for Reaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure, geometry, and energetics of molecules, thereby clarifying reaction mechanisms. nih.gov DFT has become a widely used tool for calculating molecular properties such as geometries, energies, and reaction pathways with a reasonable degree of accuracy. nih.gov These calculations can elucidate complex chemical transformations involving furan rings.

Studies on related furan compounds demonstrate the power of this approach. For instance, DFT calculations have been employed to investigate the mechanisms of cycloaddition reactions involving furans. sioc-journal.cnpku.edu.cn In one study, the M06 functional was used to compute the geometric structures and thermodynamic properties of reactants, transition states, and products in the [3+2] cycloaddition reaction between a furan derivative (furfural) and methylenecyclopropane, catalyzed by a palladium complex. sioc-journal.cn The calculations revealed a three-step mechanism involving oxidative addition, the formation of an oxa-metal ring, and reductive elimination. sioc-journal.cn

Furthermore, computational analysis has been crucial in understanding the acid-catalyzed reduction of furans. A study on the Brønsted acid-catalyzed reduction of furan substrates, including 2-pentyl furan, used computational methods to rationalize how the choice of acid and solvent controls the reaction outcome, preventing polymerization and allowing for selective reduction to either 2,5-dihydrofuran (B41785) or tetrahydrofuran (B95107) derivatives. acs.org

Quantum chemical calculations have also been applied to understand the initial steps of furan compound formation. In the context of linseed oil oxidation, calculations identified low-energy cyclisation pathways for peroxyl radicals, leading to the formation of major products including 2-pentylfuran. newcastle.edu.au

Table 1: Application of DFT in Studying Furan Reaction Mechanisms

| Reaction Type | Furan Compound Studied | Computational Method/Functional | Key Insight from Calculation | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Furfural (B47365) (a furan aldehyde) | DFT / M06 | Elucidation of a three-step catalytic cycle (oxidative addition, ring formation, reductive elimination). | sioc-journal.cn |

| Brønsted Acid-Catalyzed Reduction | 2-Pentyl furan | Computational Analysis | Rationalized the selection of acid strength to control the degree of reduction and prevent polymerization. | acs.org |

| Oxidative Cyclisation | Linolenic glycerides (precursor to 2-pentylfuran) | Quantum Chemical Calculations | Identified low-energy pathways for the formation of furan rings from lipid oxidation intermediates. | newcastle.edu.au |

| 1,3-Dipolar Cycloaddition | General alkenes and nitrile oxides | DFT / M06-2X | Modeling data showed that a stepwise radical-mediated pathway was significantly lower in energy than a concerted pathway. | mdpi.com |

Computational Modeling of Formation Mechanisms in Complex Systems

The formation of this compound often occurs within complex chemical matrices, such as food during thermal processing or oxidizing lipids. nih.govmdpi.com Computational modeling is essential for untangling the intricate network of reactions that lead to its formation.

In the context of lipid oxidation, such as in soymilk or linseed oil, 2-pentylfuran is a recognized product. newcastle.edu.aunih.gov Its formation is attributed to the autooxidation or photooxidation of lipids. nih.gov Computational models of linseed oil oxidation show that the process begins with hydrogen abstraction from unsaturated fatty acids, followed by the formation of peroxyl radicals. These radicals can then undergo cyclisation reactions, which have been modeled using quantum chemistry to show favorable, low-energy pathways leading to the scission and formation of volatile products like 2-pentylfuran. newcastle.edu.au

Table 2: Computationally Modeled Formation Pathways of Furans in Complex Systems

| Complex System | Precursors | Formation Pathway | Computational Approach | Key Finding | Reference |

|---|---|---|---|---|---|

| Thermally Processed Foods | Acetaldehyde (B116499), Glycolaldehyde | Multi-step condensation and cyclization | DFT | Identified rate-limiting steps and thermodynamic feasibility of furan formation. | researchgate.net |

| Thermally Processed Foods | Reducing sugars, Amino acids | Maillard Reaction | General Mechanistic Modeling | Furan is a known product of this complex reaction network. | mdpi.com |

| Oxidizing Linseed Oil | Linolenic glycerides | Lipid Autooxidation / Peroxyl Radical Cyclisation | Quantum Chemical Calculations | Identified low-energy cyclisation pathways leading to products including 2-pentylfuran. | newcastle.edu.au |

| Soymilk Processing | Lipids | Oxidative Degradation | General Mechanistic Modeling | Dry blanching can promote oxidative degradation, leading to 2-pentylfuran formation. | nih.gov |

In Silico Studies of Derivative Interactions

In silico studies, which are computational simulations, are a cornerstone of modern drug discovery and molecular biology. These methods are used to predict how a molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. The primary technique used is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

While specific studies on this compound derivatives are not prevalent, research on other furan-containing structures illustrates the methodology. For example, new chalcones based on a 3-furan-1-thiophene scaffold were evaluated as potential antibacterial and anticancer agents. nih.gov In silico molecular docking was used to study the interaction between these furan derivatives and their target proteins, glucosamine-6-phosphate synthase and tubulin. nih.gov The results showed that the compounds fit into the active pockets of the respective proteins, supporting the in vitro experimental results. The binding affinities, calculated in kcal·mol⁻¹, provided a quantitative measure of the interaction strength. nih.gov

Similarly, in silico studies on triazole derivatives involved optimizing the ligand structures using DFT and then docking them with the main protease (MPro) of a coronavirus. biointerfaceresearch.com The analysis identified the specific amino acid residues involved in the interactions and characterized the nature of these interactions (e.g., hydrogen bonds). biointerfaceresearch.com These computational approaches allow for the rapid screening of many potential derivatives, prioritizing those with the most promising binding characteristics for synthesis and further testing.

Table 3: Examples of In Silico Studies on Furan-Containing Derivatives

| Derivative Class | Biological Target | In Silico Method | Key Finding | Reference |

|---|---|---|---|---|

| 3-Furan-1-thiophene-based chalcones | Glucosamine-6-phosphate synthase, Tubulin | Molecular Docking (AutoDock Vina) | Compounds bind to the active site of target proteins, supporting their potential as antibacterial/anticancer agents. Binding affinities ranged from -8.2 to -9.2 kcal·mol⁻¹. | nih.gov |

| 1,2,4-Triazole derivatives | Coronavirus Main Protease (MPro) | DFT and Molecular Docking | Derivatives showed potential for efficient interactions with the MPro target, indicating possible inhibitory activity. | biointerfaceresearch.com |

| Chalcone-based thiourea (B124793) derivative | Secretory Phospholipase A2 | Molecular Docking, MD Simulations | The derivative showed a strong binding affinity (-8.6 kcal/mol), suggesting significant potential as an anti-inflammatory agent. | biotech-asia.org |

| Flavonoids | SARS-CoV-2 Spike Protein, Cathepsins | Molecular Docking, MD Simulations, MM/PBSA | Van der Waals and hydrogen bonds were identified as crucial for receptor-ligand interactions, highlighting (-)-epicatechin (B1671481) gallate as a strong candidate. | nih.gov |

Computational Analysis in Magnetic Systems

Computational analysis in the context of magnetic systems for organic molecules like this compound primarily refers to the prediction and interpretation of Nuclear Magnetic Resonance (NMR) spectra. NMR spectroscopy is a fundamental technique for structure elucidation that relies on the magnetic properties of atomic nuclei. Quantum chemical calculations can accurately predict NMR chemical shifts (δ) and coupling constants.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR properties. rsc.org While high-level theories can be used, studies have shown that even relatively simple DFT calculations, such as those using the PBE1PBE functional with a 6-31G(d) basis set, can provide accurate predictions of chemical shifts, especially when scaled with linear regression. rsc.org

For furan fatty acids, which contain a substituted pentylfuran moiety, computational methods have been used alongside experimental NMR to aid in their identification and quantification. researchgate.netresearchgate.net By calculating the expected ¹H and ¹³C NMR chemical shifts for a proposed structure, chemists can compare the theoretical spectrum to the experimental one. A close match provides strong evidence for the correct structural assignment. This is particularly valuable for distinguishing between isomers, where experimental spectra might be very similar. These computational tools allow researchers to understand how the electronic environment around each nucleus, influenced by the furan ring, the pentyl chain, and other substituents, affects its magnetic shielding and, consequently, its chemical shift.

Table 4: Computational Approaches for NMR Analysis

| Computational Method | Property Calculated | Application for this compound | Significance | Reference |

|---|---|---|---|---|

| GIAO-DFT (e.g., PBE1PBE/6-31G(d)) | ³¹P Chemical Shifts (general method) | Applicable to ¹H and ¹³C chemical shifts in this compound. | Provides a safe and routine tool for structural analysis without requiring very high levels of theory. | rsc.org |

| qNMR (supported by computation) | ¹H Chemical Shifts | Used to identify and quantify furan fatty acids with pentylfuran groups. | Aids in the rapid and accurate determination of molecular structure and concentration in complex mixtures like fish oils. | researchgate.net |

| Computational ¹H NMR | ¹H Chemical Shifts | Used to discover and identify furan fatty acids in plant oils. | Helps in identifying novel compounds and understanding their presence in various food products. | researchgate.net |

Microbial Degradation Pathways

Microorganisms play a central role in the breakdown and transformation of organic compounds in the environment. The degradation of aromatic hydrocarbons, a class to which furans belong, typically begins with oxidation reactions catalyzed by microbial enzymes. enviro.wiki

While specific studies detailing the utilization of this compound as a primary carbon source by bacteria are not extensively documented, the ability of microbes to metabolize complex organic molecules is well-established. Certain bacteria, for instance, can utilize other complex cyclic compounds as their sole source of carbon. mdpi.com General microbial degradation pathways for aromatic compounds involve initial oxygenase-catalyzed reactions that open the aromatic ring, followed by further breakdown into intermediates that can enter central metabolic pathways like the Krebs cycle. enviro.wikiresearchgate.net It is plausible that soil and water-borne bacteria possessing these enzymatic capabilities could degrade this compound. For example, some bacteria are known to produce 2-pentylfuran during growth on certain materials, suggesting an interaction with furan compounds. diva-portal.org

Volatile organic compounds (VOCs) released by soil microbes, including furan derivatives, are recognized as important signaling molecules in plant-microbe interactions. Several studies have identified the related compound, 2-pentylfuran, as a VOC produced by plant growth-promoting rhizobacteria (PGPR). mdpi.commdpi.comnih.gov

| Bacterial Species | Volatile Compound(s) Including Furan Derivative | Observed Effect on Plants | Reference |

|---|---|---|---|

| Pseudomonas pseudoalcaligenes | 2-Pentylfuran, dimethyl disulfide, 2,3-butanediol | Enhanced growth and drought tolerance in maize | mdpi.comnih.gov |

| Bacillus megaterium | 2-Pentylfuran | Plant growth promotion | oup.com |

| Trichoderma spp. | 2-Pentylfuran, 6-pentyl-2H-pyran-2-one | Increased callose accumulation and defense gene modulation in response to pathogens | mdpi.com |

Utilization as Carbon Source by Bacteria

In Vivo Turnover of Furan Fatty Acids

Furan fatty acids (FuFAs) are subject to metabolic turnover within living organisms, where they can play protective roles. Research on the bacterium Rhodobacter sphaeroides has revealed that a specific 19-carbon FuFA, structurally related to this compound, is synthesized and incorporated into cell membranes. pnas.orgnih.govresearchgate.net

A key finding is that the presence of singlet oxygen (¹O₂), a highly reactive oxygen species that can cause cellular damage, leads to the rapid disappearance, or turnover, of this furan fatty acid in vivo. pnas.orgnih.gov This suggests that furan-containing fatty acids act as membrane-bound scavengers, sacrificing themselves to neutralize reactive oxygen species and protect the cell from oxidative stress. pnas.orgresearchgate.net This protective role highlights a significant biotransformation pathway for these compounds within a biological system.

Formation as a Product of Biological Processes

This compound and related compounds are not only degraded but also synthesized by biological systems. The formation of 2-pentylfuran is widely reported as a product of the auto-oxidation of linoleic acid, a common polyunsaturated fatty acid found in many plant oils and animal tissues. foodb.caresearchgate.net

Furthermore, specific and complex biosynthetic pathways for furan fatty acids have been identified in bacteria. In Rhodobacter sphaeroides and Rhodopseudomonas palustris, a multi-step enzymatic process has been deciphered for the creation of a monomethylated furan fatty acid that contains a pentyl group. nih.govglbrc.org This pathway begins with a common fatty acid, cis-vaccenic acid, and involves a series of modifications by specific enzymes.

| Step | Enzyme | Function | Substrate → Product | Reference |

|---|---|---|---|---|

| 1 | UfaM | SAM-dependent methylase | Vaccenic acid → 11Me-12t-18:1 | nih.gov |

| 2 | UfaD | Fatty acyl desaturase | 11Me-12t-18:1 → 11Me-10t,12t-18:2 | nih.gov |

| 3 | UfaO | O₂-dependent enzyme | 11Me-10t,12t-18:2 → 9M5-FuFA (a furan fatty acid) | nih.govglbrc.org |

| 4 | FufM | SAM-dependent methylase | 9M5-FuFA → 9D5-FuFA (a dimethylated furan fatty acid) | nih.gov |

This research demonstrates that bacteria possess the genetic and enzymatic machinery to construct the furan ring from fatty acid precursors, incorporating an oxygen atom from atmospheric oxygen (O₂) in the process. nih.govglbrc.org The existence of such pathways indicates that furan fatty acids are intentionally produced metabolites in certain organisms.

Role in Flavor Chemistry and Sensory Science

Contribution to Aroma Profiles in Food Systems

Currently, detailed research explicitly identifying this compound as a key aroma-active compound across a wide range of food systems is not extensively documented. The focus in flavor research has more frequently been on other alkylfurans, such as 2-pentylfuran, which is known to contribute beany, green, and earthy notes in various foods like roasted mutton, lentils, and soybean oil. researchgate.netnih.govresearchgate.net The specific sensory attributes and odor threshold of this compound remain a subject for further investigation.

Markers of Lipid Oxidation and Food Quality

Alkylfurans are often formed from the degradation of fatty acids, particularly linoleic and linolenic acids, during lipid oxidation. For instance, 2-pentylfuran is a well-established marker for lipid oxidation in products like mayonnaise and is associated with the reversion flavor in soybean oil. researchgate.netnih.govuq.edu.au It is also considered a marker for beany flavor in lentils and can indicate exposure to oxygen during the storage of roasted coffee. nih.govfoodsciencejournal.com While the formation pathways of furans suggest a potential role for this compound as an oxidation marker, specific studies confirming its utility for assessing food quality or shelf-life are not prominent in current literature.

Discrimination of Food Origins and Treatments

A significant application of this compound has been identified in the differentiation of high-value agricultural products based on their geographical origin. Analysis of volatile organic compounds (VOCs) is a powerful tool for authenticating food products, and specific compounds can serve as chemical fingerprints for a particular origin or processing method.

Research on the volatile profiles of coffee has demonstrated that this compound is a discriminant compound for Arabica coffee from Costa Rica. foodsciencejournal.com This finding highlights its potential as a biomarker for verifying the origin of specialty coffee beans.

Table 1: Discriminant Volatile Compounds in Coffee by Origin

An interactive table detailing volatile compounds used to distinguish coffee origins. Users can filter by compound or origin to see specific chemical markers.

| Compound Name | Associated Coffee Origin | Reference |

| This compound | Arabica (Costa Rica) | foodsciencejournal.com |

| γ-Butyrolactone | Arabica (Costa Rica) | foodsciencejournal.com |

| 2-Furanmethanol acetate | Arabica (Costa Rica), Robusta (India) | foodsciencejournal.com |

| Methylpyrazine | Arabica (Costa Rica) | foodsciencejournal.com |

| 3-Ethyl-2,5-dimethylpyrazine | Robusta (Ivory Coast) | foodsciencejournal.com |

Chemical Synthesis Intermediates

The furan ring is a versatile heterocyclic structure that serves as a foundational component for a wide array of more complex molecules in various industries. cardiff.ac.ukresearchgate.net

Precursor for Organic Synthesis

The furan moiety is a valuable precursor in synthetic organic chemistry, often used to construct 1,4-dicarbonyl compounds, carboxylic acids, and other heterocyclic systems like pyranones. researchgate.net While the direct use of this compound as a starting material in major synthetic pathways is not widely reported, the existence and study of more complex molecules incorporating this structure, such as certain furan fatty acids, underscore its potential as a specialized building block. cardiff.ac.ukresearchgate.net For example, derivatives like 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid have been synthesized and studied, indicating the viability of the 3-substituted furan core in multi-step synthetic routes. researchgate.netshareok.org

Building Block for Pharmaceutical and Agrochemical Compounds

Furan-containing structures are integral to many pharmaceuticals and agrochemicals due to their biological activity. cardiff.ac.ukshareok.orgontosight.ai The furan ring is a key component in top-selling drugs and serves as a scaffold for developing new bioactive compounds. cardiff.ac.uk

Some research has focused on the synthesis and biological activity of complex furan derivatives. Furan fatty acids, which can feature a 3-methyl-5-pentylfuran structure, are noted for their antioxidant properties. researchgate.net Furthermore, volatile compounds from fungi, including 2-pentylfuran, have been implicated in promoting plant growth and demonstrating antifungal activity, suggesting a potential area of investigation for other isomers like this compound in an agrochemical context. mdpi.com The synthesis of new bioactive compounds for industrial applications, including those with potential biocidal properties, often involves heterocyclic building blocks, positioning substituted furans as valuable intermediates. up.pt

Materials Science and Biofuel Research

Exploration as a Biofuel Component/Additive